molecular formula C12H10F3NO2 B2977408 3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid CAS No. 2197052-76-7

3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B2977408
CAS No.: 2197052-76-7
M. Wt: 257.212
InChI Key: QWCHIWUOJGLIET-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of arylacrylic acids. It contains an indole ring, which is a bicyclic aromatic system, substituted with a methyl group at the 6th position. The molecule also has a propanoic acid chain attached to the second carbon, with three fluorine atoms on the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Cyclization Reaction: The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol consistently gives the corresponding indole.

    Intermediate Formation: After two further steps, the intermediate compound is formed.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:

    Acid-Base Reactions: The carboxylic acid group (COOH) can participate in acid-base reactions, donating a proton (H⁺) in acidic conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Electrophilic Aromatic Substitution: The indole ring, being aromatic, might undergo electrophilic aromatic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

    Acid-Base Reactions: Typically involve strong acids or bases to facilitate proton transfer.

    Esterification: Requires alcohols and acid catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Esterification: Formation of esters.

    Electrophilic Aromatic Substitution: Substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its indole structure, which is common in many biologically active molecules.

    Biological Research: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and drug interactions.

    Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid: Contains a trifluoromethyl group and a hydroxy group, making it structurally similar.

    3,3,3-Trifluoropropionic Acid: Another trifluoromethyl-substituted propanoic acid.

Uniqueness

3,3,3-Trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid is unique due to the presence of the indole ring, which is a key structural motif in many biologically active compounds. The combination of the indole ring with the trifluoromethyl group and the propanoic acid chain gives it distinct chemical and biological properties.

Properties

IUPAC Name

3,3,3-trifluoro-2-(6-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c1-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCHIWUOJGLIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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